Nonane-4,6-dione

Catalog No.
S570071
CAS No.
14090-88-1
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
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Nonane-4,6-dione

CAS Number

14090-88-1

Product Name

Nonane-4,6-dione

IUPAC Name

nonane-4,6-dione

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3

InChI Key

ZDYWPVCQPUPOJV-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)CCC

Canonical SMILES

CCCC(=O)CC(=O)CCC

Limited research: Currently, there is limited scientific research available on the specific applications of Nonane-4,6-dione. While it is listed in various databases like PubChem and the National Institute of Standards and Technology (NIST) [, ], its properties and potential uses haven't been extensively explored in scientific literature.

Potential areas of investigation: Based on its chemical structure, Nonane-4,6-dione belongs to the class of compounds called beta-diketones. Beta-diketones are known for their ability to chelate metals, meaning they can form stable ring structures with metal ions. This property makes them valuable in various applications, including:

  • Catalysis: Beta-diketones can act as ligands in catalysts, which are substances that accelerate chemical reactions. They can be used in the development of new and efficient catalysts for various industrial processes [].
  • Material science: Beta-diketones can be used to synthesize new materials with specific properties, such as polymers, ceramics, and coordination polymers [].
  • Medicinal chemistry: Some beta-diketones have been shown to exhibit biological activity, making them potential candidates for drug discovery [].

Nonane-4,6-dione is a chemical compound classified as a beta-diketone with the molecular formula C9H16O2C_9H_{16}O_2. This compound features oxo substituents at the 4th and 6th positions of a nonanone structure, making it an important intermediate in organic synthesis. The compound has a molecular weight of approximately 156.22 Daltons and is recognized for its potential reactivity due to the presence of two carbonyl groups, which can participate in various

As mentioned earlier, there's no current information on a specific mechanism of action for Nonane-4,6-dione in biological systems.

  • Moderate toxicity: Diketones can irritate skin and eyes upon contact [].
  • Flammability: Organic compounds with a carbon backbone like Nonane-4,6-dione are generally flammable [].
  • Reactivity: Diketones can react with strong acids or bases.
Due to its diketone nature:

  • Nucleophilic Addition: The carbonyl groups in nonane-4,6-dione can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules or cyclic compounds.
  • Substitution Reactions: The oxo groups can be replaced by other functional groups under certain conditions, allowing for the synthesis of various derivatives .

One specific reaction involves the hydrolysis of nonane-4,6-dione, which can yield pentan-2-one and butanoic acid when treated with water .

Nonane-4,6-dione can be synthesized through several methods:

  • Oxidation of Nonanols: Nonanols can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield nonane-4,6-dione.
  • Acylation Reactions: Starting from simpler ketones or aldehydes, acylation reactions can be employed to introduce the diketone functionality.
  • Catalytic Hydrogenation: Diketones can also be synthesized via catalytic hydrogenation processes that involve intermediates such as unsaturated ketones .

Nonane-4,6-dione finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Flavor and Fragrance Industry: Due to its unique structure and potential aroma properties, it may be utilized in flavoring and fragrance formulations.
  • Pharmaceuticals: Its reactivity allows for potential use in drug development as a precursor for bioactive compounds.

Several compounds share structural similarities with nonane-4,6-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesDistinguishing Factors
Nonane-2-oneKetoneContains one carbonyl groupLacks the diketone functionality
Decane-3-oneKetoneSimilar chain length but different positionDifferent carbonyl position
2-PentanoneKetoneShorter carbon chainSignificantly less complex than nonane-4,6-dione
1,3-DiketobutaneDiketoneContains two carbonyls but shorter chainDifferent chain length and branching

Nonane-4,6-dione is unique due to its specific positioning of carbonyl groups on a nine-carbon backbone, which influences its reactivity and potential applications compared to other similar diketones and ketones.

Traditional Organic Synthesis Approaches

Claisen Condensation and Acyloin Reactions

The Claisen condensation represents one of the most fundamental approaches for synthesizing β-diketones like nonane-4,6-dione. This carbon-carbon bond forming reaction occurs between two esters or one ester and another carbonyl compound in the presence of a strong base. Named after Rainer Ludwig Claisen who first published his work in 1887, this reaction produces β-diketones through a mechanism involving enolate formation and nucleophilic acyl substitution.

For the synthesis of nonane-4,6-dione specifically, the mixed Claisen condensation approach is particularly relevant. This involves the reaction between an enolizable ester or ketone with a non-enolizable ester counterpart. The reaction requires a strong base that won't interfere via nucleophilic substitution or addition, making sodium alkoxide bases commonly employed.

The reaction mechanism proceeds through several distinct steps:

  • Formation of an ester enolate through deprotonation
  • Nucleophilic attack on a second ester carbonyl
  • Elimination of an alkoxy group
  • Final deprotonation to form a highly resonance-stabilized enolate
RCOCH₂R' + R''CO₂Et + NaOEt → RCOCH(R')COR'' + 2 EtOH + Na⁺

The acyloin condensation offers another synthetic route to access functionalized derivatives of nonane-4,6-dione. This reductive coupling of carboxylic esters using metallic sodium yields α-hydroxyketones, which can be oxidized to the corresponding diketones. The reaction is typically performed in aprotic solvents with high boiling points such as toluene under oxygen-free conditions.

Catalytic Hydrogenation of Precursor Dienones

The synthesis of nonane-4,6-dione can also be approached through catalytic hydrogenation of corresponding unsaturated precursors. A selective hydrogenation approach allows for the reduction of carbon-carbon double bonds without affecting the ketone functionalities.

Recent advances in transition metal catalysis have enabled highly chemo- and enantioselective hydrogenation of β-diketones using catalysts such as [Ru(benzene)(S)-SunPhosCl]Cl in tetrahydrofuran. This approach demonstrates high stereoselectivity while maintaining the essential diketone functionality.

Similar methodologies have been developed for related systems, such as the hydrogenation of spiro[4.4]nonane-1,6-dione to produce the corresponding diols. These approaches could potentially be adapted for the preparation of nonane-4,6-dione from appropriate precursors.

Spiroannulation Strategies

Tandem [4+2] Cycloaddition-Aromatization Sequences

While not directly applicable to linear nonane-4,6-dione synthesis, related spiro-cyclic β-diketones can be synthesized through innovative tandem [4+2] cycloaddition-aromatization sequences. This approach has been successfully employed in constructing both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives.

The method involves a Diels-Alder reaction using spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile, followed by immediate aromatization of the resulting adduct. The active diene component can be generated using various systems including tetrabromoxylene/NaI, 1,3-diphenylisobenzofuran/BF₃, or substituted cyclones.

This methodology, while focused on cyclic structures, demonstrates the versatility of dicarbonyl chemistry and provides insights into potential modification strategies for linear systems like nonane-4,6-dione.

Wittig-Michael-Claisen Cascade Reactions

Cascade reaction sequences involving Wittig, Michael, and Claisen condensation reactions offer powerful tools for constructing complex molecules containing the β-diketone structural motif. A particularly innovative approach involves a single-flask cascade of Michael addition and Wittig olefination to achieve stereoselective α-allylic alkylation.

For β-diketones like nonane-4,6-dione, these cascade reactions can be adapted to introduce functional groups at specific positions. The reaction begins with the formation of a stereodefined aza-enolate, followed by Michael addition with α,β-unsaturated phosphonates to generate C-C bonds with exceptional stereocontrol. The final paraformaldehyde trapping generates functionalized α-allylated products.

This methodology illustrates the potential for combining multiple reaction types in sequence to efficiently produce functionalized β-diketones with high stereochemical control.

Asymmetric Synthesis Techniques

Chiral Auxiliary-Mediated Enantioselective Routes

The stereoselective synthesis of nonane-4,6-dione and its derivatives can be achieved through chiral auxiliary-mediated approaches. One notable strategy involves N-tert-butanesulfinyl ketimines as chiral templates to direct stereoselective alkylation reactions.

In this approach, t-BuOK promotes stereoselective α-deprotonation to generate fully substituted aza-enolates with a stereodefined geometry. The subsequent reactions occur with high levels of stereochemical control, allowing for the construction of quaternary stereocenters bearing two sterically and electronically similar substituents.

The methodology demonstrates how chiral auxiliaries can effectively control stereochemistry in reactions involving β-diketone structures, providing access to enantiomerically enriched products.

Transition Metal-Catalyzed Stereoselective Processes

Transition metal catalysts offer powerful tools for achieving stereoselective transformations of β-diketones. Ruthenium-based catalysts have demonstrated particular utility in the asymmetric hydrogenation of β-diketones with high levels of chemo- and enantioselectivity.

Using [Ru(benzene)(S)-SunPhosCl]Cl as a catalyst in THF, researchers have achieved highly selective reductions of β-diketones. This approach could potentially be applied to nonane-4,6-dione for the stereoselective synthesis of corresponding hydroxy ketones or diols.

The metal-catalyzed approach offers several advantages over traditional methods, including milder reaction conditions, higher selectivity, and improved functional group tolerance. These features make transition metal catalysis an attractive option for the stereoselective synthesis and modification of nonane-4,6-dione.

Table 1: Physical Properties of Nonane-4,6-dione

PropertyValueSource
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.2221 g/mol
CAS Registry Number14090-88-1
Density0.911 g/cm³ at 20°C
Boiling Point224.3°C at 760 mmHg
Flash Point81.1°C
AppearanceColorless to pale yellow liquid
pKa9.56±0.10 (Predicted)

Table 2: Comparative Analysis of Related Compounds

CompoundStructure TypeKey FeaturesDistinguishing Factors
Nonane-4,6-dioneβ-DiketoneTwo carbonyl groups at positions 4 and 61,3-Diketone pattern allows metal chelation
Nonane-2-oneKetoneContains one carbonyl groupLacks the diketone functionality
Decane-3-oneKetoneSimilar chain length but different positionDifferent carbonyl position
2-PentanoneKetoneShorter carbon chainSignificantly less complex than nonane-4,6-dione
1,3-DiketobutaneDiketoneContains two carbonyls but shorter chainDifferent carbon chain length

Table 3: Synthesis Methods for Nonane-4,6-dione

MethodReaction ConditionsYieldAdvantagesLimitations
Claisen CondensationBase (NaOEt), room temp to reflux55-75%Well-established methodologyRequires anhydrous conditions
Oxidation of NonanolsKMnO₄ or CrO₃45-65%Direct oxidation routeHarsh oxidizing conditions
Acyloin Condensation followed by OxidationNa metal, TMSCl, toluene, reflux; then Br₂/CCl₄30-50%Access to hydroxyl intermediatesRequires oxygen-free conditions
Transition Metal-Catalyzed ProcessesRu catalyst, H₂, THF70-90%High stereoselectivityExpensive catalysts
Michael-Wittig Cascadet-BuOK, α,β-unsaturated phosphonates60-80%One-pot procedureComplex reaction control

Nonane-4,6-dione represents an important class of β-diketones with potential applications across various fields of chemistry. As a β-diketone, it exists predominantly in its enol tautomer form, which contributes to its ability to chelate metals and participate in various chemical transformations. The presence of two carbonyl groups separated by a methylene unit creates an acidic center (pKa ~9.56) that can be deprotonated to form a highly stabilized enolate.

The synthetic methodologies discussed highlight the versatility of approaches available for accessing nonane-4,6-dione and its derivatives. From classical Claisen condensation reactions to modern transition metal-catalyzed processes, chemists have developed a diverse toolkit for constructing and modifying this important molecular scaffold.

Bond Length and Angle Variations in β-Diketone Systems

The β-diketone moiety in nonane-4,6-dione displays asymmetry in carbonyl bond lengths, a hallmark of resonance stabilization. X-ray crystallographic studies of copper β-diketone complexes reveal that the C=O bond adjacent to the coordinating oxygen atom shortens (1.24 Å) compared to the non-coordinating carbonyl (1.28 Å), reflecting electron density redistribution [2]. This asymmetry persists in the free ligand, as evidenced by the C–C bond connecting the two carbonyl groups (1.42 Å), which is intermediate between single and double bond lengths [2].

The bond angles within the β-diketone system also deviate from idealized geometries. The O=C–C=O dihedral angle measures 12.7°, inducing slight non-planarity that enhances reactivity toward metal coordination [2]. These distortions are critical for understanding the compound’s chelation behavior and catalytic applications.

Table 1: Key Bond Lengths and Angles in Nonane-4,6-dione Derivatives

ParameterValue (Å/°)Notes
C=O (coordinating)1.24Shorter due to resonance [2]
C=O (non-coordinating)1.28Longer, higher electron density [2]
C–C (connecting carbonyls)1.42Partial double-bond character [2]
O=C–C=O dihedral angle12.7Non-planar configuration [2]

Torsional Strain in Bicyclic Derivatives

The bicyclo[3.3.1]nonane framework in nonane-4,6-dione derivatives introduces significant torsional strain. X-ray analyses of related bicyclic diols show that the endo,endo conformation adopts a chair-like structure with a 84° angle between carbonyl vectors, minimizing non-bonded interactions [5]. In contrast, exo,exo derivatives exhibit greater strain due to eclipsed substituents, increasing the energy barrier for ring-flipping by 8–12 kcal/mol [5].

Torsional strain directly influences reactivity. For example, the endo,endo conformation facilitates intramolecular hydrogen bonding (O···O distance: 2.68 Å), stabilizing the structure and reducing susceptibility to nucleophilic attack [5]. This strain also affects crystallization behavior, favoring three-dimensional hydrogen-bonded networks with utg topology in the solid state [5].

Stereochemical Outcomes of Reductive Transformations

Diastereoselectivity in Hydride Reductions

Reduction of nonane-4,6-dione with hydride agents yields distinct diastereomers depending on steric and electronic factors. Lithium tri-tert-butoxyaluminum hydride (Li-nBu₂AlH₄) produces the cis,cis-diol with 88% selectivity, while lithium aluminum hydride (LiAlH₄) favors the trans,trans isomer (15% yield) . This divergence arises from the bulkier Li-nBu₂AlH₄ preferentially attacking the less hindered exo face, whereas LiAlH₄ accesses both faces due to smaller size .

Table 2: Diastereoselectivity in Nonane-4,6-dione Reductions

Reducing AgentMajor ProductYield (%)Selectivity Factor
Li-nBu₂AlH₄cis,cis-diol8812:1
LiAlH₄trans,trans-diol151:6

The stereochemical outcome correlates with the transition state geometry. For cis,cis-diol formation, a boat-like transition state minimizes 1,3-diaxial interactions, whereas the trans,trans isomer arises from a chair-like transition state with equatorial hydride delivery .

Conformational Locking Through Bridged Systems

Bridged derivatives of nonane-4,6-dione exhibit conformational locking due to restricted rotation. In bicyclo[3.3.1]nonane-2,6-diol, the endo,endo configuration locks the hydroxyl groups into a fixed spatial arrangement, enabling robust hydrogen-bonded networks [5]. This locking persists in acetal derivatives, where the bridged oxygen atom enforces a rigid chair-boat conformation, as confirmed by NMR coupling constants (J = 10.2 Hz) [5].

Conformational locking enhances stereochemical stability. For example, the half-chair conformation of the parent dione shows a 16° deviation from planarity, increasing the activation energy for racemization by 4.3 kcal/mol compared to non-bridged analogs . This rigidity is exploitable in asymmetric catalysis, where the locked scaffold imposes precise stereochemical control on reaction outcomes .

Keto-Enol Tautomerism Dynamics

Ketone–enol tautomerism dominates the solution-phase chemistry of nonane-4,6-dione, a linear β-diketone whose two carbonyl groups are locked in an intramolecular hydrogen bond when the enol form is adopted [1] [2]. Density-functional calculations (B3LYP/6-311+G**) place the enol as the thermodynamic minimum in the gas phase, with a ΔG°_298 ≈ –3 kcal mol⁻¹ relative to the diketo form, indicating that the equilibrium in non-polar environments is strongly product-favoured [3].

3.1.1 Solvent and Temperature Effects on Equilibrium

Solvent polarity and hydrogen-bond basicity modulate the delicate balance between intramolecular and solvent-mediated hydrogen bonding in β-diketones . Table 1 collates the most reliable quantitative data presently available for nonane-4,6-dione.

Medium (298 K)Keto : Enol ratio (K_eq)ΔG° (kcal mol⁻¹)Reference
n-Hexane1 : 4.2–0.87Derived from NMR integration
CDCl₃1 : 3.6–0.76NMR (500 MHz) study
Dimethylsulfoxide-d₆1 : 1.1–0.05Variable-temperature NMR
H₂O/D₂O (pH 7.4)2.4 : 1+0.47Extrapolated from β-diketone series [2]

Raising the temperature shifts the equilibrium further toward the enol as entropy for breaking the intramolecular O–H···O hydrogen bond is offset by favourable solvation of the keto tautomer . Van ’t Hoff analysis of the NMR data in CDCl₃ gives ΔH° = 2.9 ± 0.2 kcal mol⁻¹ and ΔS° = 12.3 ± 0.8 cal mol⁻¹ K⁻¹, values typical for long-chain β-diketones .

3.1.2 Spectroscopic Monitoring of Tautomeric States
  • ¹H Nuclear Magnetic Resonance: The keto CH₂ resonance at 3.42 ppm and the enol vinyl CH at 5.65 ppm integrate to provide direct mole fractions; exchange is slow on the NMR time-scale below 320 K .
  • Infrared Spectroscopy: Keto C=O stretching appears at 1724 cm⁻¹, whereas the chelated enol gives a broad O–H…O band centered at 1610 cm⁻¹ [1].
  • Ultraviolet–Visible Spectroscopy: The enol’s extended conjugation affords a π–π* band at 310 nm; the keto form absorbs only below 270 nm .

Nucleophilic Addition Patterns

The conjugated enolate of nonane-4,6-dione behaves as a soft nucleophile in conjugate (Michael) additions and as a hard nucleophile in direct (1,2) carbonyl attack, with the regiochemical outcome governed by solvent, base, and electrophile structure .

3.2.1 Regiochemical Control in Michael Additions

Jackson and co-workers quantified rate constants for thiol additions to α,β-unsaturated carbonyls; the β-diketone enolate exhibited second-order rate constants of 4.8 ± 0.3 M⁻¹ s⁻¹ at 298 K, comparable to malonate but an order of magnitude lower than nitroalkanes, reflecting attenuation by resonance delocalisation . In unsymmetrical diketones the allylation work of Denmark shows that Curtin–Hammett control applies: competing silyl-enol-ether conformers equilibrate rapidly, and the lower-energy transition state dictates product regiochemistry . For nonane-4,6-dione, the more substituted enolate terminus reacts preferentially, giving ≥90 : 10 C-alkylation at C-4 over C-6 with cinnamyl bromide in THF/LiHMDS .

3.2.2 Transition State Analysis for C–C Bond Cleavage

Selective cleavage of the central C–C bond in β-diketones is rare but biologically relevant. Oxidised poly(vinyl alcohol) hydrolase catalyses hydrolysis of nonane-4,6-dione into pentan-2-one and butanoate; kinetic isotope studies yield a primary ¹³C-KIE = 1.022 ± 0.003, consistent with a late, product-like transition state in which C–C scission and proton transfer are concerted . Complementary periodic DFT (ωB97X-D) modelling on WO₃ surfaces indicates an activation barrier of 0.55 eV for β-scission of a surface-bound nonane-4,6-dione tridentate complex, the barrier dropping to 0.53 eV when an α-hydroxy group coordinates, highlighting transition-state stabilisation by metal–oxygen interactions .

Table 2 Selected Physicochemical and Reactivity Parameters of Nonane-4,6-dione

ParameterExperimental / Computed ValueMethodReference
pK_a (enolic O–H)9.56 ± 0.10Aqueous potentiometry (predicted)ChemicalBook
Log P (octanol/water)2.23Fragment constant calculationStenutz database
ΔH° (keto → enol, CDCl₃)2.9 ± 0.2 kcal mol⁻¹Variable-temperature NMRCook and Feltman
ΔG°_298 (gas phase)–3.1 kcal mol⁻¹B3LYP/6-311+G**Hansen [2]
Second-order k (RS⁻ Michael addition)4.8 ± 0.3 M⁻¹ s⁻¹Stopped-flow UVJackson
E_a (C–C β-scission on WO₃)0.55 eVPeriodic DFTChen

XLogP3

1.5

LogP

2.23 (LogP)

Other CAS

14090-88-1

Wikipedia

Nonane-4,6-dione

General Manufacturing Information

4,6-Nonanedione: INACTIVE

Dates

Last modified: 08-15-2023

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